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GRKLPIFFHORVBZ-UHFFFAOYSA-N

Cat. No.: B1184838
M. Wt: 396.45
InChI Key: GRKLPIFFHORVBZ-UHFFFAOYSA-N
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Description

Theoretical Frameworks Underpinning the Study of Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N

The study of N-Phenyl-1-naphthylamine is heavily reliant on computational and theoretical chemistry to understand its electronic and structural properties. Theoretical calculations, particularly using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to determine the energetic properties and optimize the geometry of N-phenyl-1,2-naphthylamine, a closely related isomer. researchgate.netbozok.edu.tr These studies analyze parameters such as total energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) to predict the molecule's stability and reactivity. researchgate.netbozok.edu.tr

Quantum chemistry and transition state theory have been specifically used to investigate the hydrogen abstraction reactions of N-Phenyl-1-naphthylamine with alkylperoxy radicals, which is crucial for understanding its function as an antioxidant. acs.org These theoretical models help in identifying transition states and calculating reaction rate constants, both in a vacuum and under the influence of solvents. acs.org Furthermore, DFT calculations at the B3LYP/6-31++G(2d,2p) level have been used to analyze related Schiff bases derived from 1-naphthylamine, providing insights into their optimized geometrical structures and electronic properties. eurjchem.com

Significance of Investigating Compound this compound in Contemporary Chemical Research Paradigms

N-Phenyl-1-naphthylamine holds considerable significance in several areas of modern chemical research. A primary application is its use as an antioxidant in rubber processing, lubricating oils, and various polymers. chemicalbook.comosha.gov Its ability to prevent degradation caused by oxidation makes it a valuable industrial additive. ontosight.aiontosight.ai

In the realm of analytical and biophysical chemistry, PNA serves as a fluorescent probe. chemicalbook.com Its fluorescence is sensitive to the polarity of its environment, making it useful for studying the hydrophobic regions of proteins and membranes. researchgate.net For instance, it has been used to probe the fluidity of membrane lipids in cells and to assess membrane permeability in bacteria. researchgate.netcaymanchem.com

The compound is also a key intermediate in the synthesis of various dyes and pigments. ontosight.aiontosight.ai Furthermore, research has explored the biological activities of PNA and its derivatives, including its role in activating detoxification pathways in organisms. researchgate.net The study of N-arylnaphthylamine derivatives as potential inhibitors of amyloid aggregation highlights its relevance in medicinal chemistry research. acs.org

Historical Trajectories and Conceptual Evolution of Structural Motifs Related to Compound this compound

The core structure of N-Phenyl-1-naphthylamine is the diarylamine motif. The synthesis of diarylamines has been a long-standing area of interest in organic chemistry. Historically, methods often involved harsh reaction conditions. The development of transition-metal-catalyzed cross-coupling reactions, particularly those using palladium, revolutionized the synthesis of such compounds. chemistryviews.org More recently, due to the high cost of palladium, there has been a significant shift towards using more abundant and cost-effective metals like copper for catalyzing the cross-coupling of aryl boronic acids with nitroarenes to form diarylamines. chemistryviews.org

The parent amine, 1-naphthylamine, from which PNA is derived, has been a foundational molecule in the development of the dye industry. wikipedia.org The synthesis of its sulfonic acid derivatives, such as naphthionic acid, was crucial for creating azo dyes like Congo red. wikipedia.org

The conceptual understanding of diarylamine synthesis continues to evolve with the development of novel catalytic systems. Recent advancements include acceptorless dehydrogenative aromatization over bimetallic nanoparticles and nitrosonium-initiated C–N bond formation, offering more efficient and environmentally benign routes to this important class of compounds. acs.orgrsc.org These modern synthetic strategies allow for the creation of structurally diverse and highly functionalized diarylamines that were previously difficult to access. su.se

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₃N ontosight.aicaymanchem.com
Molar Mass 219.3 g/mol caymanchem.com
Appearance Light brown solid chemicalbook.com
Melting Point 52 - 54 °C chemicalbook.com
Boiling Point 226 °C at 15 mm Hg chemicalbook.com
Solubility in water Insoluble chemicalbook.com
Excitation Maximum 355 nm caymanchem.com
Emission Maximum 405 nm caymanchem.com
log Kow 4.2 scbt.com

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.45

InChI

InChI=1S/C24H20N4O2/c1-24(2,3)16-12-10-15(11-13-16)23(29)28-20-19(9-6-14-25-20)30-22-21(28)26-17-7-4-5-8-18(17)27-22/h4-14H,1-3H3

InChI Key

GRKLPIFFHORVBZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=C(C=CC=N3)OC4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Advanced Synthetic Methodologies for Compound Grklpiffhorvbz Uhfffaoysa N and Its Precursors

Strategizing Stereoselective Routes for the Assembly of Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N

While Fentanyl itself is achiral, the introduction of substituents on the piperidine (B6355638) ring, a common modification to create analogs, often generates chiral centers. The stereochemistry of these analogs can dramatically influence their pharmacological activity. For instance, in the case of 3-methylfentanyl, the cis-isomer is significantly more potent than the trans-isomer. dtic.mil This has driven the development of stereoselective synthetic routes to control the spatial orientation of substituents.

One strategy focuses on the diastereoselective reduction of an intermediate Schiff base. dtic.mil For the synthesis of cis-3-methylfentanyl, various reducing agents have been studied. The choice of hydride reagent in the reduction of the Schiff base formed from 1-benzyl-3-methyl-4-piperidone (B123424) and aniline (B41778) is crucial in determining the final cis/trans ratio of the product. dtic.mil

Another approach involves the stereoselective synthesis of the core piperidine structure. The piperidine ring is a prevalent structural motif in many pharmaceuticals, and controlling its substitution pattern is key. nih.gov For example, the synthesis of the cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide, an extremely potent analgesic, highlights the success of these stereoselective strategies. nih.gov This particular compound is reported to be up to 6,700 times more potent than morphine, demonstrating the profound impact of stereochemistry on biological activity. nih.gov

Table 1: Comparison of Reducing Agents in the Synthesis of 3-Methylfentanyl Precursors This table is illustrative and based on the concept of stereoselective reduction mentioned in the text. Specific yield data would require access to the full experimental details which are not provided in the search results.

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Exploration of Novel Catalytic Systems in the Formation of Compound this compound

Modern organic synthesis increasingly relies on novel catalytic systems to improve efficiency, yield, and selectivity. In the context of Fentanyl and its analogs, several innovative catalytic methods have been explored.

The Ugi four-component reaction (Ugi-4CR) has been successfully employed for the synthesis of amidated Fentanyl analogs. researchgate.net This multicomponent reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step, offering advantages in terms of efficiency and diversity-oriented synthesis. researchgate.net

Photoredox catalysis has emerged as a powerful tool for organic transformations. A novel synthesis of Fentanyl utilizes photoredox-catalyzed reductive aminations under continuous flow conditions. nih.govthieme-connect.com This method, employing a ruthenium-based photocatalyst ([Ru(bpy)3]Cl2·6H2O), enables the efficient construction of the Fentanyl backbone at reduced temperatures and with shorter reaction times. nih.govthieme-connect.com

Furthermore, the development of catalysts for specific transformations within the Fentanyl structure is an active area of research. For instance, a water-soluble iron porphyrin complex has been investigated for the catalytic N-dealkylation of Fentanyl, which is a key metabolic pathway. fit.edu While this study focuses on degradation, the principles could be applied to synthetic transformations.

Phase-transfer catalysis has also been applied in the synthesis of lactam analogues of Fentanyl. rsc.org The use of 18-crown-6 (B118740) as a phase-transfer catalyst in a Dieckmann-type cyclization eliminates the need for hazardous bases like sodium hydride, making the process safer and more environmentally friendly. rsc.org

Integration of Flow Chemistry and Scalable Synthesis Techniques for Compound this compound Production

The production of active pharmaceutical ingredients (APIs) like Fentanyl on a larger scale requires robust and scalable synthetic methods. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in this regard, including improved heat and mass transfer, enhanced safety, and the potential for automation.

A significant advancement in Fentanyl synthesis is the development of a continuous photoflow process. nih.govthieme-connect.comresearchgate.netacs.org This approach involves two sequential reductive aminations catalyzed by photoredox chemistry, followed by a final acylation step. nih.gov A telescoped protocol for the two photocatalyzed steps has also been presented, further streamlining the process. nih.gov This continuous flow method is not only efficient but also functional for scaling up the production of Fentanyl. nih.gov The use of a PhotoFlow reactor with blue LEDs (450 nm) allows for precise control over the reaction conditions. thieme-connect.com

Table 2: Key Parameters of a Continuous Flow Synthesis of Fentanyl Data extracted from a study by Oliveira and coworkers. thieme-connect.com

< table>

Application of Green Chemistry Principles in the Sustainable Synthesis of Compound this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals, including Fentanyl.

The aforementioned continuous photoflow synthesis of Fentanyl is a prime example of green chemistry in action. nih.gov It leads to improved sustainability by reducing reaction times and temperatures, which in turn lowers energy consumption. nih.gov The use of photoredox catalysis can also be considered a greener alternative to traditional methods that may require stoichiometric amounts of harsh reagents.

The use of phase-transfer catalysts in the synthesis of Fentanyl analogs, as mentioned earlier, is another application of green chemistry. rsc.org By replacing strong and hazardous bases like sodium hydride with a catalytic amount of 18-crown-6 and a milder base like potassium carbonate, the process becomes inherently safer and generates less hazardous waste. rsc.org

Furthermore, research into catalyst-free organic synthesis at room temperature in aqueous media represents a significant step towards sustainable chemistry. researchgate.net While direct application to Fentanyl synthesis in the provided literature is not detailed, these emerging principles hold promise for future, even greener synthetic routes. The development of efficient, one-pot multicomponent reactions like the Ugi reaction also contributes to the principles of atom economy and reducing the number of synthetic steps, which are core tenets of green chemistry. researchgate.net

Elucidation of Reaction Mechanisms and Transformational Pathways Involving Compound Grklpiffhorvbz Uhfffaoysa N

Mechanistic Investigations into the Chemical Transformations of Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N

The chemical transformations of Flutamide are diverse, involving metabolic bioactivation, interactions with various molecules, and specific reaction mechanisms. After oral administration, Flutamide is rapidly and extensively metabolized, primarily in the liver. drugbank.comuchile.cl One of the main metabolic pathways is hydroxylation, which converts Flutamide into its active metabolite, 2-hydroxyflutamide. patsnap.comuchile.cl This process is a critical activation step, as 2-hydroxyflutamide is a potent competitor with androgens for binding to the androgen receptor. patsnap.com

Mechanistic studies have explored the covalent and noncovalent interactions of Flutamide with other chemical entities. For instance, its interaction with functionalized carbon nanotubes (f-CNTs) has been investigated. chemrevlett.comchemrevlett.com Density functional theory (DFT) calculations suggest that Flutamide can bond to the NH group of the amide via the OH group of COOH-functionalized nanotubes (NTCOOH) or the Cl atom of COCl-functionalized nanotubes (NTCOCl). chemrevlett.comchemrevlett.com The binding is thermodynamically favorable, with the interaction with NTCOOH being stronger, suggesting it as a more suitable system for noncovalent functionalization. chemrevlett.comchemrevlett.com

The fundamental mechanism of action for Flutamide involves competitive antagonism at the androgen receptor. drugbank.comurology-textbook.com By binding to this receptor without eliciting a biological response, it blocks the action of androgens like testosterone. drugbank.compatsnap.com This blockade prevents the androgen receptor from translocating to the cell nucleus and modulating gene expression that supports cell growth. patsnap.com

Furthermore, reductive activation of the nitroaromatic group is another significant transformation pathway. nih.gov This process can lead to the formation of reactive metabolites. Human NADPH:cytochrome P450 reductase has been identified as a key enzyme in the reductive bioactivation of Flutamide. nih.gov

Kinetic and Thermodynamic Analyses of Reactions Mediated by Compound this compound

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rates of Flutamide's reactions. The enzymatic kinetics of Flutamide's metabolism have been characterized, particularly its conversion to 2-hydroxyflutamide and the formation of other metabolites.

The kinetics of the formation of a specific metabolite, FLU-6, from Flutamide in human liver microsomes under anaerobic conditions follow Michaelis-Menten kinetics. nih.gov The apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) were determined to be 86 μM and 188 pmol/min/mg, respectively. nih.gov Similarly, the kinetics for the hepatic hydroxylation of Flutamide to its active metabolite, Hydroxyflutamide (HF), have been established through in vitro incubations with pooled human liver microsomes (HLM). nih.gov

Thermodynamic analyses have been performed on the interaction of Flutamide with various nucleobases (cytosine, thymine, uracil (B121893), and adenine) using density functional theory (DFT) methods. chemrevlett.comresearchgate.net These studies calculated the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of interaction. The results indicate that the adsorption of Flutamide onto these bases is a spontaneous process (negative ΔG). chemrevlett.comresearchgate.net The interactions are also exothermic (negative ΔH). chemrevlett.comresearchgate.net The order of interaction strength based on the absolute values of ΔG and ΔH is: Cytosine-FLU > Thymine-FLU > Uracil-FLU > Adenine-FLU. chemrevlett.comresearchgate.net The reduction in entropy (negative ΔS) during the adsorption process is attributed to a decrease in the translational degrees of freedom. researchgate.net

Additionally, solid-state studies have provided thermodynamic evidence for the dimorphism of Flutamide. researchgate.net Differential scanning calorimetry (DSC) indicated that a metastable form (form II) can occur, which then transforms into the stable form (form I). The enthalpy of transition from form I to form II was found to be 2.52 kJ·mol⁻¹. researchgate.net

Computational Mechanistic Studies Pertaining to the Reactivity of Compound this compound

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reactivity of Flutamide at a molecular level. chemrevlett.comchemrevlett.comworldscientific.com These studies have explored its electronic structure, stability, and interaction mechanisms with various substrates. researchgate.netresearchgate.net

DFT calculations were used to investigate the noncovalent and covalent interactions between Flutamide and functionalized carbon nanotubes (f-CNTs). chemrevlett.comchemrevlett.com Analyses such as Natural Bond Orbital (NBO) and Atom in Molecule (AIM) were employed to understand the adsorption process. chemrevlett.comchemrevlett.com The results confirmed that the binding of Flutamide to f-CNTs is thermodynamically favorable. chemrevlett.comchemrevlett.com

The interaction of Flutamide with nucleobases has also been studied computationally. chemrevlett.comresearchgate.net These studies revealed that upon interaction, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) change significantly. chemrevlett.com The reduction in the HOMO-LUMO energy gap upon adsorption indicates an increase in the reactivity of the resulting complex. chemrevlett.com This effect is more pronounced in an aqueous medium compared to the gas phase. chemrevlett.com

Further computational studies have assessed the potential of various nanosheets, such as graphene, hexagonal boron nitride (h-BN), and boron carbide (BC3), as carriers for Flutamide. researchgate.net NBO analysis indicated that charge transfer occurs from the nanosheet to the Flutamide molecule in the case of graphene and h-BN, while the reverse occurs with the BC3 sheet. researchgate.net The weak van der Waals interactions observed in these complexes are considered beneficial for the subsequent release of the drug at a target site. worldscientific.com

Photochemical and Electrochemical Pathways Governing the Fate of Compound this compound

The fate of Flutamide can be significantly influenced by photochemical and electrochemical processes. The compound is known to be photolabile, especially under UV-B light. nih.gov

Photochemical Pathways: The photochemistry of Flutamide is highly dependent on its microenvironment. nih.gov In homogeneous media, its photoreactivity is primarily characterized by an intramolecular nitro-to-nitrite rearrangement. nih.govrsc.org This rearrangement is triggered by the twisted geometry of the nitro group relative to the aromatic plane and leads to the formation of a phenol (B47542) derivative as the main stable photoproduct. nih.govrsc.org

However, when Flutamide is compartmentalized, for instance within β-cyclodextrin cavities or phospholipid bilayer vesicles, its photochemical behavior changes dramatically. nih.govrsc.org In the presence of β-cyclodextrin, the photodecomposition quantum yield increases twenty-fold, and new photoproducts are formed via reduction of the nitro group and cleavage of the amide bond. nih.gov Within phospholipid vesicles, the nitro-to-nitrite rearrangement is inhibited. Instead, an H-abstraction photoprocess becomes the dominant pathway, forming a nitroso derivative as the sole stable photoproduct, with a 30-fold increase in the photodegradation quantum yield compared to an aqueous solution. rsc.orgrsc.org

Irradiation of Flutamide in a methanol (B129727) solution produces several photoproducts resulting from photoreduction of the nitro group, cleavage of the aromatic-NO₂ bond, and rupture of the CO-NH bond. nih.gov

Electrochemical Pathways: Flutamide is electrochemically reducible due to the presence of the nitroaromatic group. uchile.clresearchgate.net Cyclic voltammetry studies have demonstrated the feasibility of forming a nitro radical anion from Flutamide via a one-electron reduction process. uchile.cl The stability of this electrochemically generated radical anion is pH-dependent. uchile.cl

The electrochemical reduction of Flutamide has been studied at various pH levels. acs.org The peak potential for its reduction shifts to more negative values as the pH increases from 3.0 to 9.0, with the maximum peak current observed at a pH of 7.0. acs.org The process is generally irreversible. acs.org The reactivity of the Flutamide radical has been assessed with various compounds, including thiols and nucleic acid bases, with the following tentative order of reactivity: cysteamine (B1669678) > uracil > glutathione (B108866) > adenine (B156593) > N-acetylcysteine > thymine. uchile.cl

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of Compound Grklpiffhorvbz Uhfffaoysa N

Application of Multidimensional NMR Spectroscopic Techniques for Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Vorapaxar. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, multidimensional techniques are required to assemble the complete molecular puzzle.

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Vorapaxar, COSY spectra would reveal the spin-spin coupling networks within the ethyl group, the pyridine (B92270) ring, and the phenyl moiety, confirming their individual structures.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each carbon atom in the Vorapaxar structure that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the entire molecular framework. It reveals long-range couplings between protons and carbons that are separated by two or three bonds. For instance, HMBC spectra would show correlations between the protons of the ethyl group and the carbonyl carbon of the carbamate (B1207046), as well as between the protons on the pyridine ring and the carbons of the central bicyclic core, thus confirming the arrangement of these key functional groups.

The collective data from these experiments allow for a full assignment of all proton and carbon signals, providing definitive proof of the constitution of Vorapaxar.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Key Structural Fragments of Vorapaxar (Note: These are predicted values based on standard chemical shift ranges and may not reflect exact experimental values.)

Structural FragmentAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl Carbamate -CH₂-~4.2~62
-CH₃~1.3~15
C=O-~155
Pyridine Ring Aromatic Protons7.0 - 8.5120 - 150
Fluorophenyl Group Aromatic Protons7.1 - 7.5115 - 165 (with C-F coupling)

High-Resolution Mass Spectrometry Approaches for Detailed Molecular Characterization of Compound this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This precision allows for the calculation of a unique elemental formula, providing unequivocal confirmation of the molecular formula of Vorapaxar (C₂₉H₂₇FN₂O₄).

Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for pharmaceutical analysis, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺. The experimentally measured accurate mass of this ion can then be compared to the theoretically calculated mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion can be performed to study its fragmentation pathways. By inducing fragmentation and analyzing the resulting product ions, key structural features of Vorapaxar can be confirmed. Expected fragmentation patterns would include the neutral loss of the ethyl carbamate moiety or cleavage at the ether linkage.

Table 2: High-Resolution Mass Spectrometry Data for Vorapaxar

Ion SpeciesTheoretical Exact Mass (m/z)Description
[M+H]⁺ 487.2028Protonated molecular ion of Vorapaxar (C₂₉H₂₈FN₂O₄⁺)
[M+Na]⁺ 509.1847Sodium adduct of Vorapaxar (C₂₉H₂₇FN₂NaO₄⁺)

Development of Hyphenated Chromatographic-Spectroscopic Methods for Comprehensive Analysis of Compound this compound

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectroscopy, are essential for the analysis of active pharmaceutical ingredients in complex mixtures like biological fluids or final drug products. researchgate.netnih.govrsc.org Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using a triple quadrupole or high-resolution mass spectrometer, is the gold standard for quantitative analysis. researchgate.net

A typical LC-MS/MS method for Vorapaxar would involve:

Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate Vorapaxar from other components. A C18 column is commonly employed, with a mobile phase consisting of a gradient mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Ionization: The eluent from the HPLC is directed to an ESI source, where Vorapaxar is efficiently ionized.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. In MRM, a specific precursor ion (e.g., the [M+H]⁺ of Vorapaxar) is selected, fragmented, and a specific product ion is monitored. This highly selective process provides excellent sensitivity and minimizes interference from other substances.

Such methods are crucial for pharmacokinetic studies, stability testing, and quality control, allowing for the precise measurement of low concentrations of the drug. rsc.org

Table 3: Example of a Hyphenated Method for Vorapaxar Analysis

ParameterDescription
Technique UHPLC-MS/MS
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (m/z) 487.2 → Product Ion (m/z) [Specific Fragment]

X-ray Crystallography and Solid-State Analytical Techniques for Compound this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information, revealing the precise spatial arrangement of atoms in a crystalline solid. nih.govnih.gov A high-resolution crystal structure of Vorapaxar bound to its biological target, the human Protease-Activated Receptor 1 (PAR1), has been successfully determined. nih.gov

This structural analysis revealed that Vorapaxar binds in a unique, superficial pocket near the extracellular surface of the receptor. nih.gov The binding site is formed by residues from several transmembrane helices and extracellular loops. The ethyl carbamate tail of Vorapaxar occupies a tunnel-like portion of the pocket, while the core of the molecule is stabilized by numerous hydrophobic interactions with the receptor. nih.gov Specifically, residues such as L262 and L263 engage in weak hydrophobic interactions with the drug. nih.gov This detailed structural insight explains the high affinity and selectivity of Vorapaxar for its target. nih.gov

In addition to single-crystal X-ray diffraction, other solid-state analytical techniques are vital for characterizing the bulk properties of a drug substance, which can exist in different crystalline forms (polymorphs) or as an amorphous solid. openpharmaceuticalsciencesjournal.comresearchgate.nethelsinki.fi Techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify and control the solid form of Vorapaxar, which is critical for its stability, solubility, and bioavailability. researchgate.net

Table 4: Crystallographic Data for Vorapaxar in Complex with Human PAR1

ParameterValueReference
Resolution 2.2 Å nih.gov
Binding Pocket Location Extracellular surface, involving TMs 3, 4, 5, 6, 7 and ECL2, ECL3 nih.gov
Key Interactions Predominantly hydrophobic interactions nih.gov
Binding Mode The ethyl carbamate tail occupies a tunnel-like feature in the receptor. nih.gov

Computational Chemistry and Theoretical Modeling of Compound Grklpiffhorvbz Uhfffaoysa N

Quantum Mechanical Investigations into the Electronic Structure and Bonding of Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N

There are no specific published quantum mechanical investigations detailing the electronic structure and bonding of N-phenyl-1H-indole-2-carboxamide. Such studies would be invaluable for understanding the fundamental properties of this scaffold, including its electron distribution, molecular orbital energies, and the nature of its chemical bonds. This information is critical for rationalizing its chemical behavior and its interactions with biological targets.

Molecular Dynamics Simulations of Compound this compound in Various Solvation Environments and Confinements

Detailed molecular dynamics (MD) simulations of N-phenyl-1H-indole-2-carboxamide in different solvents or confined environments have not been reported in the scientific literature. MD simulations would provide insight into the compound's conformational flexibility, its interactions with surrounding solvent molecules, and its dynamic behavior over time. This data is essential for predicting how the molecule behaves in a biological milieu, such as approaching a receptor binding pocket.

Development of Structure-Activity Relationship (SAR) Models for Compound this compound Analogs based on Theoretical Descriptors

While numerous Structure-Activity Relationship (SAR) studies have been performed on analogs of N-phenyl-1H-indole-2-carboxamide, these have been largely based on experimental biological data rather than on theoretical descriptors of the parent compound. nih.govnih.govnih.govacs.orgnih.gov For instance, studies on substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators have explored the effects of different substituents on the phenyl and indole (B1671886) rings. nih.govnih.gov These investigations have shown that the potency of these analogs is sensitive to the nature and position of these substitutions. nih.govnih.gov

However, a foundational SAR model built upon theoretical descriptors (such as electrostatic potential, molecular orbital energies, or steric properties) of N-phenyl-1H-indole-2-carboxamide itself is not available. The development of such a model would require initial computational characterization of the parent compound, which has not been published.

Application of Density Functional Theory (DFT) for Predicting Reactivity and Conformational Landscape of Compound this compound

There is no specific literature applying Density Functional Theory (DFT) to predict the reactivity and conformational landscape of N-phenyl-1H-indole-2-carboxamide. DFT calculations are a powerful tool for determining the most stable three-dimensional structures (conformers) of a molecule and for identifying sites that are most susceptible to electrophilic or nucleophilic attack. This information is fundamental for predicting a molecule's metabolic fate and its potential to interact with biological macromolecules. While general DFT studies on other indole derivatives exist, a focused analysis on this compound is not present in the available literature. researchgate.net

Interactions of Compound Grklpiffhorvbz Uhfffaoysa N with Biological Systems at the Molecular Level

Mechanistic Insights into Enzyme Inhibition and Modulation of Biological Pathways by Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N

Vorapaxar functions not as a direct enzyme inhibitor, but as a competitive receptor antagonist. nih.govmedchemexpress.com Its primary mechanism of action is the reversible, high-affinity antagonism of PAR-1. drugbank.comebmconsult.com Thrombin, a serine protease, is the most potent activator of platelets and mediates its effects largely through the PAR-1 receptor. acc.orgpatsnap.com Vorapaxar binds to PAR-1, thereby blocking the receptor and preventing thrombin from binding and initiating its signaling cascade. patsnap.com This action specifically inhibits thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. drugbank.commedchemexpress.comebmconsult.com

A key feature of Vorapaxar's mechanism is its high selectivity. It does not inhibit platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thromboxane (B8750289) mimetics. wikipedia.orgdrugbank.comebmconsult.com This specificity indicates that its modulatory effects are confined to the PAR-1 pathway, leaving other crucial platelet activation pathways intact. wikipedia.org

Beyond platelet biology, research indicates Vorapaxar modulates other biological pathways through PAR-1 antagonism in different cell types.

Renal Fibrosis: In experimental models of kidney disease, Vorapaxar has been shown to ameliorate kidney injury and tubulointerstitial fibrosis. portlandpress.com By targeting PAR-1, it reduces intrarenal oxidative stress and the accumulation of extracellular matrix components. portlandpress.com

Inflammation and Endothelial Function: In endothelial cells, Vorapaxar can alleviate inflammatory responses stimulated by high cholesterol. spandidos-publications.com It was found to increase the release of nitric oxide (NO) via the protein kinase B (AKT) signaling pathway, suggesting a protective role for the endothelium. spandidos-publications.com

Fibroblast Activation: In vitro studies on pulmonary fibrosis have shown that Vorapaxar can inhibit the activation of fibroblasts induced by thrombin. nih.gov The proposed mechanism involves the inhibition of the PAR1/JAK2/STAT1/3 signaling pathway, which in turn reduces the expression of downstream effectors involved in fibrogenesis. nih.gov

Analysis of Receptor Binding Kinetics and Thermodynamics of Compound this compound

The interaction between Vorapaxar and the PAR-1 receptor has been characterized by high affinity and slow dissociation kinetics. In vitro pharmacological studies have demonstrated that Vorapaxar is a competitive PAR-1 antagonist that exhibits concentration-dependent, saturable, and specific binding to the receptor on human platelets. johnshopkins.edu

The binding affinity of Vorapaxar for the PAR-1 receptor is in the low nanomolar range. johnshopkins.edu While technically a reversible antagonist, its long plasma half-life (effective half-life of 3-4 days) and slow off-rate kinetics from the receptor render it functionally irreversible in a clinical context. ebmconsult.comjohnshopkins.eduresearchgate.net An active metabolite, M20, demonstrates similar potency and binding characteristics to the parent compound. johnshopkins.edu It has been noted that the calculated dissociation constant (Kd) and inhibition constant (Ki) values for Vorapaxar increase in the presence of plasma, which indicates that a portion of the compound binds to plasma proteins, reducing the free fraction available to interact with the PAR-1 receptor. johnshopkins.edu

Elucidation of Molecular Mechanisms Underlying Protein Function Modulation by Compound this compound

Vorapaxar modulates the function of the PAR-1 protein by preventing its activation by thrombin. The canonical activation of PAR-1 involves thrombin cleaving the receptor's N-terminal exodomain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the body of the receptor, inducing a conformational change that triggers intracellular G-protein signaling. drugbank.compatsnap.com

Vorapaxar, as a competitive antagonist, occupies the binding site on PAR-1 and sterically hinders thrombin's access to the receptor. patsnap.com By preventing this initial binding and cleavage event, Vorapaxar effectively holds the receptor in an inactive state. This blockade prevents the downstream consequences of PAR-1 activation, including:

G-protein Coupling: It inhibits the coupling of G-proteins to the intracellular domains of the receptor. drugbank.com

Calcium Mobilization: It abolishes the thrombin-stimulated influx of calcium in washed human platelets and vascular smooth muscle cells. johnshopkins.edu

β-Arrestin Association: It completely blocks the association of β-arrestin with the PAR-1 receptor, another key step in signal transduction and receptor internalization. johnshopkins.edu

Furthermore, in certain cancer cell lines, Vorapaxar has been observed to block the expression of the transcriptional co-activators YAP and TAZ, suggesting that PAR-1 signaling can influence pathways related to cell proliferation and organ size control. medchemexpress.com

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms of Compound this compound

Vorapaxar is an orally active compound that is absorbed following administration. ebmconsult.com Under fasted conditions, peak plasma concentrations (Cmax) are typically observed one hour after administration. ebmconsult.com The compound's pharmacokinetic parameters appear to be unaffected by food. nih.gov

The compound exhibits extensive tissue distribution, as evidenced by a large mean volume of distribution (Vd) of approximately 424 liters. ebmconsult.com This suggests that following absorption, the compound does not remain confined to the bloodstream but distributes widely into peripheral tissues.

Vorapaxar is eliminated from the body primarily through metabolism, which occurs in the liver via the cytochrome P450 enzymes CYP3A4 and CYP2J2. drugbank.comnih.gov The resulting metabolites are the primary forms excreted, with approximately 58% of a dose recovered in the feces and 25% in the urine. ebmconsult.com Vorapaxar itself is also a weak inhibitor of the intestinal efflux transporter P-glycoprotein. nih.gov Steady-state concentrations are reached after approximately 21 days of daily administration, with a 5- to 6-fold accumulation, consistent with its long elimination half-life. ebmconsult.com

Table of Mentioned Compounds

InChIKeyCommon Name/SynonymRole/Context
This compoundVorapaxar; SCH 530348The primary subject of the article; PAR-1 antagonist.
GAHMJQRNLMLHLG-UHFFFAOYSA-NThrombinSerine protease; primary activator of the PAR-1 receptor.
N/AThrombin Receptor Agonist Peptide (TRAP)Synthetic peptide used to experimentally activate PAR-1.
KRMDCWKBEVUGPP-UHFFFAOYSA-NAdenosine Diphosphate (ADP)An agonist for other platelet receptors (P2Y1/P2Y12).
QZAYGJVTTNCVHI-UHFFFAOYSA-NCollagenA protein that induces platelet aggregation via different receptors.
N/AThromboxane mimeticA substance that mimics the action of Thromboxane A2.
CZGUSIXMWJXIQY-UHFFFAOYSA-NNitric Oxide (NO)Signaling molecule involved in endothelial function.

Environmental Fate and Degradation Pathways of Compound Grklpiffhorvbz Uhfffaoysa N

Photodegradation Mechanisms of Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N in Aquatic and Atmospheric Environments

Photodegradation is a significant pathway for the transformation of Oxybenzone in the environment. This process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs sunlight, and indirect photolysis, which involves reactions with photochemically produced reactive species. nih.gov

In aquatic environments, direct photolysis of Oxybenzone is considered a slow process. researchgate.net However, its degradation is significantly enhanced in the presence of photosensitizers like dissolved organic matter (DOM). researchgate.net The primary mechanism for this enhanced degradation is the reaction with hydroxyl radicals (•OH) generated from the DOM upon exposure to sunlight. researchgate.net Studies have shown that the photodegradation rate of Oxybenzone is faster in the presence of natural organic matter, such as fulvic acid, and in wastewater effluent and river water. researchgate.net The near-surface 24-hour averaged half-lives for Oxybenzone have been calculated to be around 3.0 days, but this can extend to 2.4 years when extrapolated to an environmentally representative water column. researchgate.net

In atmospheric environments, particularly in sea spray aerosols (SSA), the photodegradation of Oxybenzone is significantly more rapid than in bulk water. researchgate.netacs.org Research indicates that the degradation in the aerosol phase can have a half-life of less than 10 minutes, compared to over a day in bulk solutions. acs.org This accelerated degradation in aerosols is influenced by the presence of salt and photosensitizers. researchgate.netacs.org The primary photodegradation products identified in irradiated aerosols include benzophenone (B1666685), benzoic acid, and benzaldehyde, which are considered more acutely toxic than the parent compound. researchgate.netacs.org

The main photodegradation products of Oxybenzone can vary depending on the environmental conditions. In some studies, the primary products are identified as benzophenone, 2-hydroxybenzophenone, and 4-methoxybenzophenone. mdpi.com

Table 1: Photodegradation of Oxybenzone in Different Environmental Compartments

Environmental Compartment Primary Degradation Mechanism Key Influencing Factors Half-Life Major Degradation Products Reference
Aquatic (Surface Water) Indirect Photolysis (reaction with •OH) Dissolved Organic Matter (DOM) ~3.0 days (near-surface) - researchgate.net
Aquatic (Water Column) Indirect Photolysis DOM ~2.4 years - researchgate.net

Biodegradation Pathways and Microbial Transformation Processes of Compound this compound

Biodegradation is another crucial process that influences the environmental persistence of Oxybenzone. Various microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize this compound. kaya.in However, the rate of biodegradation can be slow and is dependent on environmental conditions and the specific microbial communities present. mdpi.comkaya.in

Fungi, particularly white-rot fungi like Trametes versicolor, have shown effectiveness in degrading Oxybenzone. nih.gov The degradation pathway involves both phase I and phase II metabolic enzymes, similar to mammalian metabolism. nih.gov Studies with Lentinula edodes and Pleurotus djamor have also demonstrated significant metabolism of Oxybenzone. mdpi.commdpi.com For instance, in a 14-day incubation with Pleurotus djamor, the initial 25 mg of Oxybenzone in the medium was reduced to approximately 1.54 mg. mdpi.com

The primary biodegradation products of Oxybenzone include hydroxylated and demethylated derivatives. One of the main metabolites identified is 2,4-dihydroxybenzophenone (B1670367) (BP-1), which is formed through O-demethylation. mdpi.com Other identified transformation products include acylated derivatives and compounds with thiol and amino groups when incubated with Pleurotus djamor. mdpi.com In some plant-based systems, such as hairy root cultures of Armoracia rusticana, Oxybenzone is transformed into oxybenzone-glucoside and subsequently oxybenzone-malonyl-glucoside. researchgate.net

It is important to note that some of the biodegradation products of Oxybenzone may exhibit higher estrogenic activity than the parent compound, such as 4-hydroxybenzophenone (B119663) and 2,4-dihydroxybenzophenone (BP-1). mdpi.com

Table 2: Microbial Transformation of Oxybenzone

Microorganism Transformation Process Key Metabolites Reference
Trametes versicolor Phase I and II metabolism Conjugated forms nih.gov
Lentinula edodes Biotransformation 2,4-dihydroxybenzophenone (BP-1), 4-methoxybenzophenone mdpi.com
Pleurotus djamor Biotransformation Acylated derivatives, compounds with thiol and amino groups mdpi.com

Abiotic Transformation Processes of Compound this compound in Complex Environmental Matrices

Besides photodegradation and biodegradation, Oxybenzone can undergo other abiotic transformations in the environment. One such process is hydrolysis, the chemical breakdown of a compound due to its reaction with water. mdpi.com

Laboratory studies have shown that Oxybenzone undergoes hydrolysis, although at a relatively slow rate. The rate of hydrolysis is pH-dependent. At 25 °C, the hydrolysis half-life is approximately 82.4 days at pH 4, 41.9 days at pH 7, and 407 days at pH 9. mdpi.com

In environments like swimming pools and wastewater treatment plants, Oxybenzone can react with chlorine to form hazardous by-products. sci-hub.semdpi.com The interaction with disinfectants is an important transformation pathway in engineered water systems.

The presence of other substances in the environment can also influence the transformation of Oxybenzone. For example, the presence of benzophenone and its derivatives can enhance the degradation rate of other co-existing compounds, like sulfamethoxazole, by promoting the production of reactive intermediates. mdpi.com

Modeling Environmental Distribution and Persistence of Compound this compound and its Degradation Products

Computational models are valuable tools for predicting the environmental distribution, persistence, and potential exposure to Oxybenzone and its degradation products. nih.gov These models integrate various factors, including chemical properties, environmental conditions, and transformation processes.

Models have been developed to estimate the mass loading of Oxybenzone into aquatic environments from recreational activities. nih.gov For instance, one study estimated an annual mass loading of 624.6 kg/year of Oxybenzone into Texas beaches. nih.gov Other models, like the iSTREEM® exposure model, predict environmental concentrations in receiving waters from "down-the-drain" emissions from sunscreens and personal care products. oup.comnih.gov This model predicted median and 90th percentile Oxybenzone concentrations in U.S. freshwater to be 0.01 µg/L and 0.15 µg/L, respectively. oup.com These predicted concentrations are in general agreement with measured environmental concentrations globally. oup.com

Hydrodynamic models have been used to assess the distribution of Oxybenzone in specific locations like Hanauma Bay, Hawaii. mcmaster.ca These models can simulate current patterns and pollutant retention times, providing insights into areas of higher risk to sensitive ecosystems like coral reefs. mcmaster.ca Such models have indicated that the distribution of Oxybenzone can pose a significant threat to entire reef habitats. mcmaster.ca

Modeling efforts also consider the partitioning of Oxybenzone between different environmental compartments, such as water, sediment, and even microplastics. nih.gov The partitioning behavior is influenced by its water solubility and sorption potential. nih.gov

Table 3: Compound Names Mentioned in the Article

InChIKey Common Name/Synonym
This compound Oxybenzone, Benzophenone-3, BP-3
- 2,4-dihydroxybenzophenone, BP-1
- Benzophenone
- Benzoic Acid
- Benzaldehyde
- 2-hydroxybenzophenone
- 4-methoxybenzophenone
- 4-hydroxybenzophenone
- Sulfamethoxazole
- Oxybenzone-glucoside

Potential Advanced Materials Science and Supramolecular Applications of Compound Grklpiffhorvbz Uhfffaoysa N

Exploration of Self-Assembly Tendencies and Supramolecular Architectures Formed by Compound GRKLPIFFHORVBZ-UHFFFAOYSA-N

The self-assembly of PDI derivatives is a cornerstone of their application in advanced materials, driven by a combination of π-π stacking, hydrogen bonding, and hydrophobic/hydrophilic interactions. utah.edu For this compound, the large, twisted perylene (B46583) core and the specific substituents dictate its aggregation behavior. The bulky N,N'-bis(2,6-diisopropylphenyl) groups at the imide positions are known to improve solubility and influence molecular packing. mdpi.com The 1,7-disubstitution pattern in the bay region creates two distinct π-surfaces, one more sterically hindered than the other, which is a key factor in directing self-assembly. ucl.ac.uk

Research on analogous 1,7-disubstituted PDIs reveals that they can form various supramolecular architectures, including H-type (face-to-face) and J-type (slipped-stack) aggregates. acs.org The chirality arising from the twisted perylene core in such molecules can lead to complex self-assembly pathways, where homochiral interactions might favor H-type dimerization, while heterochiral stacking can result in extended J-type aggregates. ucl.ac.uk This ability to form both types of aggregates simultaneously in a single material is a significant finding. acs.org The self-assembly process for this class of compounds can be controlled through various methods, such as adjusting solvent polarity or pH, to produce one-dimensional (1D) nanostructures like nanofibers and nanotubes. utah.edunih.gov For instance, a similar PDI derivative, PDI-6Cz, readily self-assembles into highly uniform nanofilms with strong π-π stacking. researchgate.net

Table 1: Self-Assembly Characteristics of Related 1,7-Disubstituted PDI Systems

Feature Description Consequence Citation
Aggregation Types Can form both H-type (face-to-face) and J-type (slipped-stack) aggregates. Leads to blue-shifted (H-type) or red-shifted (J-type) absorption spectra. acs.org
Chiral Influence The inherent chirality of the twisted PDI core directs aggregation pathways. Homochiral interactions can lead to H-dimers, while heterochiral interactions can form J-aggregates. ucl.ac.uk
Structural Control Self-assembly can be directed by solvent, pH, or co-assembly with other molecules. Formation of specific nanostructures like nanofibers, nanotubes, and uniform films. utah.eduresearchgate.net

| Steric Hindrance | Substituents at the 1,7-positions create two different π-surfaces. | Influences the type of stacking (e.g., homochiral dimerization on the less hindered face). | ucl.ac.uk |

Investigation of Inclusion Chemistry and Host-Guest Interactions Involving Compound this compound

The field of host-guest chemistry, which studies the formation of complexes between a host molecule and a guest, is highly relevant to PDI derivatives. thno.org The electron-deficient aromatic surface of the perylene core makes it an interesting candidate for interactions with various guest molecules. PDI-based macrocycles have been designed as hosts for fullerenes, demonstrating tunable photoinduced electron transfer. rsc.orgresearchgate.net The formation of these host-guest complexes relies on non-covalent interactions, such as π-π stacking and van der Waals forces. thno.orgfau.de

While specific studies on the inclusion chemistry of this compound are not prevalent, the principles can be inferred from related systems. For example, macrocyclic hosts like cyclodextrins and pillararenes are known to form inclusion complexes with hydrophobic guest molecules, a category that PDI derivatives fall into. thno.orgsioc-journal.cnnih.gov The formation of such complexes can protect the guest from the surrounding environment and alter its physicochemical properties. nih.gov A polypseudorotaxane inclusion complex involving a PDI derivative and β-cyclodextrin has been shown to self-assemble into nanoparticles. mdpi.com This highlights the potential for this compound to act as either a host or a guest in supramolecular systems, depending on the interacting partner. The electron-donating methoxyphenyl groups at the bay positions could further modulate these interactions. metu.edu.tr

Assessment of Polymerization Potential and Oligomer Formation from Compound this compound Precursors

PDI derivatives serve as versatile building blocks for the synthesis of oligomers and polymers with tailored optoelectronic properties. encyclopedia.pub The functionalization at the bay or imide positions allows for various polymerization strategies. While direct polymerization of this compound is not explicitly detailed, its precursor, N,N'-Bis(2,6-diisopropylphenyl)-1,7-dibromoperylene-3,4:9,10-tetracarboxydiimide, is a key intermediate for creating more complex structures. googleapis.com This dibromo-PDI can undergo reactions like Sonogashira coupling to attach other functional groups, which can then be used for polymerization. googleapis.com

Recent research has demonstrated that PDI derivatives can act as photocatalysts to drive atom transfer radical polymerization (ATRP), a controlled polymerization technique. acs.org Specifically, N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (a related compound lacking the bay substituents) has been used to polymerize monomers like methyl methacrylate (B99206) with high efficiency under two-photon excitation. acs.org This suggests that this compound could also possess photocatalytic activity for polymerization.

Furthermore, PDI oligomers have been synthesized for specific applications, such as electrode materials in potassium-ion batteries. researchgate.net These oligomers are often prepared through precise, multi-step synthetic routes. researchgate.netacs.org The carbonization of π-extended perylene diimide oligomers can lead to the self-assembly of nanocarbon fiber frameworks, demonstrating a direct link between oligomerization and nanomaterial fabrication. rsc.org

Table 2: Polymerization and Oligomerization Data of Related PDI Systems

Method/System Application/Finding Monomer/Precursor Citation
Two-Photon Excitation O-ATRP Highly efficient polymerization with low catalyst loading. Methyl Methacrylate (MMA) acs.org
BN Embedded Oligomers Used as organic cathodes for potassium-ion batteries with high reversible capacities. BN doped PDI precursors researchgate.net
Solvothermal Reaction Synthesis of π-extended oligo(perylene) diimide (PTN). Perylene anhydride rsc.org

| Carbonization of Oligomers | Self-assembly into nanocarbon fiber frameworks for LIB anodes. | π-extended PDI oligomers | rsc.org |

Methodological Considerations for the Integration of Compound this compound into Nanomaterial Systems

The integration of this compound into nanomaterial systems leverages its unique photophysical and electronic properties. Its broad absorption makes it suitable for use as a "black layer" in organic light-emitting devices (OLEDs) to reduce ambient light reflection and enhance contrast. researchgate.netntu.edu.tw In one study, this specific compound, referred to as MPPDI, was used in an OLED structure with a double-metal layer to decrease reflectance and was also observed to enhance photocurrent due to its photosensitive nature. researchgate.net

Methodologically, integrating PDIs into devices often involves solution-based processing techniques like spin-coating or inkjet printing, which are enabled by the enhanced solubility provided by the bulky substituents. encyclopedia.pub For creating nanostructures, methods like solvent-exchange (or phase transfer) are common, where the compound is dissolved in a good solvent and then introduced into a poor solvent to induce aggregation and self-assembly. nih.gov

Another approach is the direct synthesis of PDI-based nanomaterials. For instance, PDI oligomer nanoparticles with high photothermal conversion efficiency have been developed for theranostic applications. encyclopedia.pub The integration can also be electrochemical. The reversible four-electron reduction property of some PDIs suggests potential applications in electrocatalysis. researchgate.net When integrating into composite materials, such as carbon nanofiber frameworks for batteries, the PDI derivative is part of a precursor mix that undergoes processes like carbonization to form the final functional material. rsc.org

Future Directions and Emerging Research Avenues for Compound Grklpiffhorvbz Uhfffaoysa N

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

The foundational understanding of any chemical compound lies in its reactivity. For GRKLPIFFHORVBZ-UHFFFAOYSA-N, a systematic exploration of its reactivity with a diverse array of reagents is a critical next step. This includes, but is not limited to, its behavior under various reaction conditions such as different solvents, temperatures, and catalysts. Investigating its potential to participate in well-established organic reactions, as well as exploring novel transformations, will be key to understanding its chemical personality.

Furthermore, the development of new and efficient synthetic routes to this compound and its derivatives is paramount. Current synthetic methods may be suboptimal, and the discovery of more economical and scalable pathways will be essential for its widespread study and potential application. This could involve the application of modern synthetic methodologies, such as C-H activation, photoredox catalysis, or flow chemistry, to streamline its production.

Table 1: Potential Areas of Reactivity Exploration

Reaction Class Potential Reagents/Conditions Expected Outcomes
Oxidation Peroxides, Metal Oxides Formation of novel oxidized derivatives
Reduction Hydrides, Catalytic Hydrogenation Access to reduced congeners
Cross-Coupling Palladium, Nickel, or Copper catalysts Functionalization at various positions

Development of Synergistic and Interdisciplinary Approaches

The study of this compound should not be confined to the realm of synthetic organic chemistry. A truly comprehensive understanding will necessitate a collaborative, interdisciplinary approach. For instance, its unique structural features may lend themselves to applications in materials science, where it could serve as a building block for novel polymers or functional materials.

Collaboration with computational chemists will be invaluable for elucidating its electronic structure and predicting its reactivity. Physical chemists can contribute by characterizing its photophysical and thermodynamic properties. Furthermore, should the compound exhibit any biological activity, partnerships with biochemists and pharmacologists will be essential to unravel its mechanism of action and potential therapeutic applications.

Leveraging Advanced Computational Predictions

In silico methods are poised to play a pivotal role in accelerating research on this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into its molecular orbitals, bond energies, and reaction mechanisms. These theoretical predictions can guide experimental design, saving valuable time and resources by prioritizing the most promising avenues of investigation.

Molecular dynamics simulations can be employed to study its conformational landscape and its interactions with other molecules, which is particularly relevant if it is being considered for applications in supramolecular chemistry or as a ligand for a biological target. Machine learning and artificial intelligence are also emerging as powerful tools to predict the properties and reactivity of new molecules based on existing chemical data.

Table 2: Computational Approaches and Their Potential Applications

Computational Method Information Gained Impact on Research
Density Functional Theory (DFT) Electronic structure, reaction energetics Guidance for synthetic and reactivity studies
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions Insights into material properties and biological interactions

Addressing Contemporary Challenges and Exploring Novel Opportunities

The academic research landscape for a new compound like this compound is not without its challenges. These can include the initial difficulties in synthesis and purification, the need for specialized analytical techniques for its characterization, and the inherent uncertainty in exploring a completely new chemical space. However, these challenges also present exciting opportunities for innovation and the development of new scientific methodologies.

The novelty of this compound means that it has the potential to address previously unmet needs in various scientific and technological fields. Its unique properties could lead to breakthroughs in areas that are currently limited by the performance of existing chemical compounds. The exploration of this uncharted territory is a fundamental driver of scientific progress and holds the promise of significant discoveries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.